An In-depth Technical Guide to 3-chloro-6-(5-methylfuran-2-yl)pyridazine: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 3-chloro-6-(5-methylfuran-2-yl)pyridazine: A Privileged Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 3-chloro-6-(5-methylfuran-2-yl)pyridazine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and its potential as a versatile scaffold in medicinal chemistry. This document is designed to be a practical resource, combining theoretical principles with actionable experimental protocols.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique arrangement of heteroatoms endows the pyridazine nucleus with distinct physicochemical properties, including a significant dipole moment, weak basicity, and the capacity for dual hydrogen bonding.[1][2] These characteristics make pyridazine and its derivatives attractive scaffolds in drug design. They are often considered "privileged structures" due to their ability to interact with a wide range of biological targets.[3]
While not as prevalent as some other heterocycles in marketed drugs, the pyridazine core is found in several approved therapeutic agents and numerous compounds in clinical development.[1][4] The diverse pharmacological activities associated with pyridazine derivatives are extensive, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial properties.[5][6][7] The compound 3-chloro-6-(5-methylfuran-2-yl)pyridazine, featuring a reactive chlorine atom and a substituted furan moiety, represents a promising building block for the synthesis of novel bioactive molecules. The chlorine atom serves as a handle for further functionalization, while the methylfuran group can influence the compound's steric and electronic properties, as well as its pharmacokinetic profile.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-chloro-6-(5-methylfuran-2-yl)pyridazine combines the electron-deficient pyridazine ring with the electron-rich 5-methylfuran ring. This juxtaposition of electronic properties is a key feature for its potential biological activity and chemical reactivity.
Molecular Formula: C₉H₇ClN₂O[8]
Key Structural Identifiers:
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CAS Number: 1105195-02-5[8]
-
Canonical SMILES: CC1=CC=C(C2=CC=C(Cl)N=N2)O1[8]
-
InChI Key: VTLLRLIRPLSNNF-UHFFFAOYSA-N[8]
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Molecular Weight | 194.62 g/mol | Calculation |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Computational Prediction |
| Topological Polar Surface Area (TPSA) | 42.5 Ų | Computational Prediction |
| Hydrogen Bond Donors | 0 | Calculation |
| Hydrogen Bond Acceptors | 3 | Calculation |
| Aqueous Solubility (logS) | -3.0 to -4.0 | Computational Prediction |
| pKa (most basic) | 1.5 - 2.5 | Computational Prediction |
These values are estimates and should be confirmed experimentally.
Spectral Characterization (Predicted)
The structural elucidation of novel compounds relies heavily on spectroscopic techniques.[14][15][16][17][18] While experimental spectra for 3-chloro-6-(5-methylfuran-2-yl)pyridazine are not published, we can predict the key features based on the known spectral data of pyridazine and furan derivatives.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and furan rings, as well as the methyl group. The protons on the pyridazine ring will likely appear in the aromatic region (δ 7.5-9.0 ppm), influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom. The furan protons will also be in the aromatic region, but generally at a slightly higher field (δ 6.0-7.5 ppm). The methyl group protons will appear as a singlet at a much higher field (δ 2.0-2.5 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbons of the pyridazine ring will be deshielded due to the adjacent nitrogen atoms, appearing in the range of δ 120-160 ppm. The chlorinated carbon will be at the lower end of this range. The furan ring carbons will also be in the aromatic region (δ 100-150 ppm). The methyl carbon will be the most shielded, appearing at δ 10-20 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 194, with a characteristic isotopic pattern (M+2) at m/z 196 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Synthesis and Reactivity
A plausible and efficient synthesis of 3-chloro-6-(5-methylfuran-2-yl)pyridazine can be envisioned based on established methodologies for this class of compounds. A common approach involves the construction of the pyridazinone ring followed by a chlorination step.[19][20]
Proposed Synthetic Workflow
The proposed synthesis starts from 5-methyl-2-furoic acid and proceeds through a pyridazinone intermediate.
Caption: Proposed synthetic workflow for 3-chloro-6-(5-methylfuran-2-yl)pyridazine.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on analogous syntheses.[19][20] Researchers should perform their own optimization.
Step 1: Synthesis of 6-(5-methylfuran-2-yl)pyridazin-3(2H)-one
-
Preparation of the Ketoacid: To a solution of 5-methyl-2-furoic acid (1.0 eq) in an anhydrous solvent like dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the crude acyl chloride. In a separate flask, add anhydrous aluminum chloride (2.5 eq) to dry benzene at 0 °C. Add the acyl chloride dropwise and stir the mixture at room temperature for 12 hours. Quench the reaction by pouring it onto ice with concentrated HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude ketoacid.
-
Cyclization: Dissolve the crude ketoacid (1.0 eq) in ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature. The product often precipitates out. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-(5-methylfuran-2-yl)pyridazin-3(2H)-one.
Step 2: Synthesis of 3-chloro-6-(5-methylfuran-2-yl)pyridazine
-
Chlorination: To a flask containing 6-(5-methylfuran-2-yl)pyridazin-3(2H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.
-
Reaction: Slowly heat the mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-chloro-6-(5-methylfuran-2-yl)pyridazine.
Chemical Reactivity and Use as a Scaffold
The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[21][22][23][24][25][26][27] This reactivity allows for the introduction of a wide variety of substituents at this position, making 3-chloro-6-(5-methylfuran-2-yl)pyridazine a valuable building block for creating libraries of compounds for high-throughput screening.
Potential Applications in Drug Development
The pyridazine scaffold is a well-established pharmacophore.[1][3][5] Its derivatives have been investigated for a multitude of therapeutic applications, and the title compound is a promising starting point for the discovery of new drugs.
Rationale and Potential Biological Targets
Given the broad spectrum of activity of pyridazine derivatives, 3-chloro-6-(5-methylfuran-2-yl)pyridazine and its analogs could potentially target a range of biological pathways. A particularly promising area is in the treatment of inflammatory diseases. Many pyridazine-containing compounds have been shown to inhibit key mediators of inflammation, such as cyclooxygenase (COX) enzymes and various kinases involved in inflammatory signaling pathways like the NF-κB pathway.[7][28][29]
Caption: Potential inhibition of the NF-κB signaling pathway by a pyridazine derivative.
Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a standard assay to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[30][31][32]
Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of 3-chloro-6-(5-methylfuran-2-yl)pyridazine in DMSO. Dilute the stock solution with cell culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.1%. Add the compound dilutions to the cells and incubate for 1 hour.
-
Stimulation: After the pre-incubation period, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent like dexamethasone).
-
Nitrite Measurement (Griess Assay): Nitric oxide production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production). A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Conclusion
3-chloro-6-(5-methylfuran-2-yl)pyridazine is a heterocyclic compound with significant potential as a building block in drug discovery. Its structure combines the pharmacologically relevant pyridazine core with a modifiable chlorine atom, making it an ideal starting point for the synthesis of diverse compound libraries. Based on the well-documented biological activities of pyridazine derivatives, this compound and its analogs are promising candidates for the development of new therapeutics, particularly in the area of anti-inflammatory agents. The proposed synthetic routes and experimental protocols provided in this guide offer a solid foundation for researchers to explore the chemistry and biological potential of this intriguing molecule.
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